
6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as SNS-032 and has been studied extensively for its biochemical and physiological effects.
作用机制
The mechanism of action of 6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide involves the inhibition of CDKs. CDKs are enzymes that play a crucial role in cell division and are often overexpressed in cancer cells. By inhibiting CDKs, 6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide can prevent the growth and proliferation of cancer cells. In neurodegenerative diseases, this compound can protect neurons from apoptosis by activating the PI3K/Akt signaling pathway. In viral infections, 6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide can inhibit the replication of the virus by targeting viral proteins.
Biochemical and Physiological Effects:
6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis. In neurodegenerative diseases, it can protect neurons from apoptosis and improve cognitive function. In viral infections, it can inhibit the replication of the virus. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.
实验室实验的优点和局限性
The advantages of using 6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide in lab experiments include its potential applications in various fields, its ability to inhibit CDKs, and its ability to protect neurons from apoptosis. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its exact biochemical and physiological effects.
未来方向
There are several future directions for the study of 6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide. These include:
1. Further studies to determine the exact biochemical and physiological effects of this compound.
2. Development of more efficient synthesis methods for this compound.
3. Investigation of the potential applications of this compound in other fields, such as infectious diseases and autoimmune disorders.
4. Development of more potent and selective inhibitors of CDKs.
5. Investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and neurodegenerative diseases.
6. Investigation of the potential use of this compound as a diagnostic tool for cancer and neurodegenerative diseases.
Conclusion:
In conclusion, 6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been studied extensively for its biochemical and physiological effects, mechanism of action, advantages and limitations for lab experiments, and future directions. Further studies are needed to determine the exact biochemical and physiological effects of this compound and to develop more efficient synthesis methods and more potent and selective inhibitors of CDKs.
合成方法
The synthesis of 6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide involves several steps. The first step is the reaction of 2-chloropyridine with sodium ethoxide to form 2-ethoxypyridine. The second step involves the reaction of 2-ethoxypyridine with 4-ethoxybenzoyl chloride to form 2-(4-ethoxybenzoyl)pyridine. The final step involves the reaction of 2-(4-ethoxybenzoyl)pyridine with thionyl chloride and ammonia to form 6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide.
科学研究应用
6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide has been studied extensively for its potential applications in various fields, including cancer research, neurodegenerative diseases, and viral infections. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting cyclin-dependent kinases (CDKs). In neurodegenerative diseases, 6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide has been shown to protect neurons from apoptosis and improve cognitive function. In viral infections, this compound has been shown to inhibit the replication of the hepatitis C virus.
属性
IUPAC Name |
6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-2-19-11-8-6-10(7-9-11)16-14(18)12-4-3-5-13(15)17-12/h3-9H,2H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPIRGLLWRJABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(4-ethoxyphenyl)pyridine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide](/img/structure/B7554966.png)

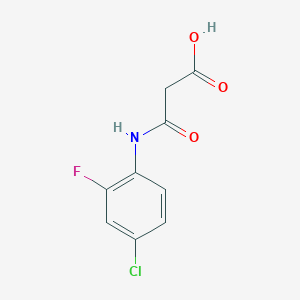
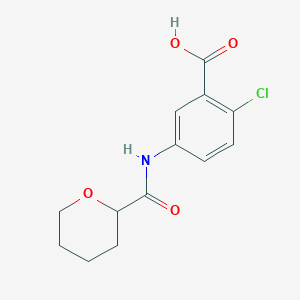
![3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid](/img/structure/B7554986.png)

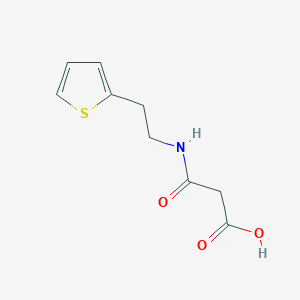
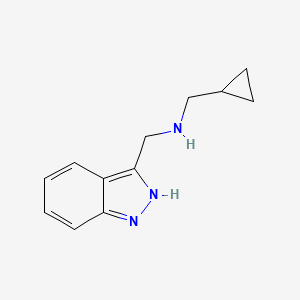
![2-[4-(2-Phenoxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555027.png)
![1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B7555036.png)
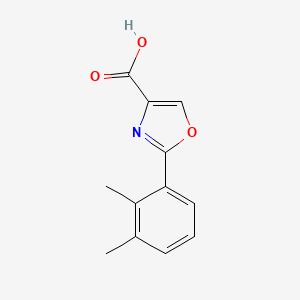
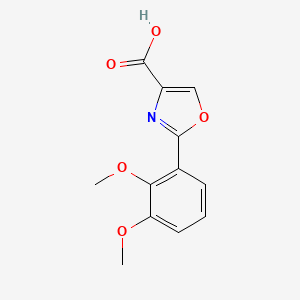
![(E)-N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-2-phenylethenesulfonamide](/img/structure/B7555047.png)